molecular formula C11H13N5O3 B7731312 2-(6,7-dimethoxy-4-oxo-1H-quinazolin-2-yl)guanidine

2-(6,7-dimethoxy-4-oxo-1H-quinazolin-2-yl)guanidine

Cat. No.: B7731312
M. Wt: 263.25 g/mol
InChI Key: YWLNDYANIWBMAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6,7-Dimethoxy-4-oxo-1H-quinazolin-2-yl)guanidine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their wide range of biological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic properties . The compound’s structure features a quinazoline core with dimethoxy and guanidine substituents, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethoxy-4-oxo-1H-quinazolin-2-yl)guanidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(6,7-Dimethoxy-4-oxo-1H-quinazolin-2-yl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Guanidine derivatives, nucleophiles

Major Products

    Oxidation: Quinazoline N-oxides

    Reduction: Dihydroquinazoline derivatives

    Substitution: Substituted quinazoline derivatives

Mechanism of Action

The mechanism of action of 2-(6,7-dimethoxy-4-oxo-1H-quinazolin-2-yl)guanidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

2-(6,7-dimethoxy-4-oxo-1H-quinazolin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3/c1-18-7-3-5-6(4-8(7)19-2)14-11(15-9(5)17)16-10(12)13/h3-4H,1-2H3,(H5,12,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLNDYANIWBMAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N=C(N2)N=C(N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=O)N=C(N2)N=C(N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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